molecular formula C18H25FN2O B6915836 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide

2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide

Cat. No.: B6915836
M. Wt: 304.4 g/mol
InChI Key: VOHWXHZNOLCVRU-UHFFFAOYSA-N
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Description

2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl group, a 4-fluorophenyl group, and a cyclopentylacetamide moiety, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide typically involves multiple steps, including the formation of the cyclobutyl and 4-fluorophenyl groups, followed by their coupling with the cyclopentylacetamide moiety. Common synthetic routes may involve:

    Formation of Cyclobutyl Group: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Introduction of 4-Fluorophenyl Group: This step may involve halogenation reactions using fluorinating agents.

    Coupling Reactions: The final step involves coupling the cyclobutyl and 4-fluorophenyl groups with the cyclopentylacetamide moiety under specific reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[cyclobutyl-(4-chlorophenyl)methyl]amino]-N-cyclopentylacetamide
  • 2-[[cyclobutyl-(4-bromophenyl)methyl]amino]-N-cyclopentylacetamide
  • 2-[[cyclobutyl-(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide

Uniqueness

2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-15-10-8-14(9-11-15)18(13-4-3-5-13)20-12-17(22)21-16-6-1-2-7-16/h8-11,13,16,18,20H,1-7,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHWXHZNOLCVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CNC(C2CCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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